molecular formula C10H10N2O2 B13953535 5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 67521-01-1

5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B13953535
CAS No.: 67521-01-1
M. Wt: 190.20 g/mol
InChI Key: PDSDCFHOYULUPD-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes an acetyl group at the 5th position and a methyl group at the 6th position on the benzimidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide. The product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

67521-01-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-acetyl-6-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-5-3-8-9(12-10(14)11-8)4-7(5)6(2)13/h3-4H,1-2H3,(H2,11,12,14)

InChI Key

PDSDCFHOYULUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)NC(=O)N2

Origin of Product

United States

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